3-(5-oxo-3-propyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid
Description
Properties
IUPAC Name |
3-(5-oxo-3-propyl-4H-pyrazol-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-2-4-10-8-12(16)15(14-10)11-6-3-5-9(7-11)13(17)18/h3,5-7H,2,4,8H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGWWGDLMDYAAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=O)C1)C2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359638 | |
| Record name | 3-(5-oxo-3-propyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
701221-57-0 | |
| Record name | 3-(5-oxo-3-propyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Pyrazole Carboxamide Intermediates
Starting materials such as 4-nitro-1H-pyrazole-5-carboxylic acid derivatives are converted into methyl esters (compound 11) by literature methods. These esters undergo catalytic hydrogenation (10% Pd/C under H₂ atmosphere) to yield amines (compound 12). Subsequent diazotization with sodium nitrite in acidic conditions forms diazonium salts, which are trapped by dimethylamine to yield stable triazene intermediates (compound 13).
Formation of Dipotassium Triazene Salts and Amidation-Cyclization
The triazene esters are saponified with potassium tert-butoxide to form dipotassium salts (compound 14). These salts undergo amide coupling with various primary amines using PyBOP as the coupling reagent, followed by acetic acid-induced cyclization in one pot, yielding pyrazolotriazinone derivatives (compounds 16a-i). This one-pot amidation-cyclization is efficient and amenable to parallel synthesis, enabling rapid access to a library of analogs.
Table 1: Yields of 3-Benzylpyrazolotriazinones (16a-i) via Amidation-Cyclization
| Compound | Ar Group | R'' Group | R' Group | Yield (%) |
|---|---|---|---|---|
| 16a | 3-MePh | H | Me | 26 |
| 16b | 3-NO₂Ph | H | Me | 42 |
| 16c | 4,6-Me₂-2-pyrimidinyl | H | Me | 39 |
| 16d | Ph | CH₂OH | Me | 24 |
| 16e | 3-Pyridyl | CH₂CO₂Me | Me | 17 |
| 16f | p-ClPh | H | H | 30 |
| 16g | 3,5-F₂Ph | H | H | 28 |
| 16h | 4-MeSPh | H | H | 28 |
| 16i | 6-MeO-3-Pyridyl | Me | H | 21 |
Halogenation and Cross-Coupling Reactions for 7-Position Functionalization
Selective bromination at the 7-position of pyrazolotriazinones (e.g., compound 16f) is achieved using N-bromosuccinimide (NBS) in acetonitrile at 60 °C, yielding 7-bromo derivatives (compound 17) in high yields (~92%).
Representative Experimental Procedures
- Hydrogenation of Nitro Esters to Amines: Nitro esters are hydrogenated using 10% Pd/C under H₂ at 4 bar for 2 hours in methanol.
- Diazotization and Triazene Formation: Amines are treated with sodium nitrite in acidic aqueous media at 0 °C, followed by addition of dimethylamine to form triazene intermediates.
- Amide Coupling and Cyclization: Dipotassium triazene salts react with primary amines in the presence of PyBOP in DMF, followed by acetic acid addition to induce cyclization in one pot.
- Bromination: Pyrazolotriazinones are brominated using NBS in acetonitrile at 60 °C.
- Cross-Coupling: Suzuki and Sonogashira couplings are performed with palladium catalysts, appropriate boronic acids or alkynes, bases, and solvents such as dioxane/water or DMF.
- Deprotection: SEM groups are removed by TFA treatment followed by sodium acetate workup.
Summary Table of Key Synthetic Steps and Yields
| Step | Key Reagents/Conditions | Product Type | Typical Yield (%) |
|---|---|---|---|
| Hydrogenation | Pd/C, H₂, MeOH | Amino ester (12) | ~74 |
| Diazotization & Triazene Formation | NaNO₂, HCl, dimethylamine | Triazene ester (13) | ~48 |
| Saponification | KOtBu, THF | Dipotassium triazene salt (14) | Quantitative |
| Amidation-Cyclization | PyBOP, primary amine, AcOH, DMF | Pyrazolotriazinones (16a-i) | 17–42 |
| Bromination | NBS, MeCN, 60 °C | 7-Bromo derivatives (17) | ~90 |
| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, Na₂CO₃, dioxane/water | 7-Aryl derivatives (19a-i) | 10–49 |
| Sonogashira Coupling | Pd(PPh₃)₄, CuI, alkynes, TEA, DMF | 7-Alkynyl derivatives (23b-i) | 42–93 |
| Deprotection | TFA, NaOAc, EtOH, H₂O | NH-pyrazolotriazinones (26a-h) | 14–70 |
| Carbonylation | Pd(OAc)₂, PPh₃, CO, MeOH, Et₃N, DMF | Ester derivatives (29) | ~78 |
Research Findings and Notes
- The one-pot amidation-cyclization protocol is efficient for generating diverse 3-substituted pyrazolotriazinones with moderate to good yields.
- Late-stage halogenation enables versatile Pd-catalyzed cross-coupling reactions to introduce various substituents at the 7-position, expanding chemical diversity.
- Protective group strategies (e.g., SEM) facilitate selective functional group transformations and are removed under mild acidic conditions.
- The synthetic routes are scalable to multi-gram quantities and compatible with parallel synthesis techniques.
- Structural modifications at the 3- and 7-positions significantly influence biological activity, supporting medicinal chemistry optimization.
Scientific Research Applications
Anti-inflammatory Properties
Numerous studies have investigated the anti-inflammatory effects of pyrazole derivatives. For instance, compounds similar to 3-(5-oxo-3-propyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid have shown promising results in reducing inflammation markers in animal models. A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives exhibit significant inhibition of cyclooxygenase enzymes (COX), which are crucial in inflammatory processes .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound. A case study involving various pyrazole derivatives indicated that modifications on the pyrazole ring enhance antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the benzoic acid moiety further contributes to its effectiveness as an antimicrobial agent .
Pesticidal Activity
The compound has been evaluated for its potential use as a pesticide. Research indicates that pyrazole-based compounds can act as effective insecticides due to their ability to disrupt biological pathways in pests. Field trials have shown that formulations containing this compound can significantly reduce pest populations while being less toxic to beneficial insects .
Polymer Chemistry
In materials science, this compound is being explored for its use in developing new polymeric materials. Its ability to form hydrogen bonds makes it an excellent candidate for enhancing the mechanical properties of polymers. Studies have shown that incorporating such compounds into polymer matrices can improve thermal stability and mechanical strength .
Mechanism of Action
The mechanism of action of 3-(5-oxo-3-propyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of the target proteins. The exact pathways and molecular targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
Compound 39b [(Z)-3-(4-((5-(4-((Cyclopropylmethyl)carbamoyl)phenyl)furan-2-yl)methylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic Acid]
- Molecular Weight : 568.1 g/mol .
- Key Features : Incorporates a cyclopropylmethyl carbamoyl group and a furan ring.
Compound Y510-7131 [4-{4-[(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-5-oxo-3-propyl-4,5-dihydro-1H-pyrazol-1-yl}benzoic Acid]
- Molecular Weight : 452.46 g/mol .
- Key Features : Contains bromo, ethoxy, and hydroxyphenyl substituents, increasing steric bulk and polarity compared to the target compound.
- Implications : The bromo and ethoxy groups may enhance binding affinity in biological systems, though specific activity data are unavailable .
Compound 1 [3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde]
- Structural Feature : Substituted with 4-fluorophenyl and phenyl groups, resulting in a dihedral angle of 4.64° between the pyrazole and aromatic rings .
- Implications : Reduced dihedral angles (near-planar conformation) may improve crystal packing stability, a factor critical for material science applications .
Heterocyclic Variations
Differences in heterocyclic components influence physicochemical and functional properties:
Compounds 4 and 5 [Thiazole-containing derivatives]
Pharmacologically Active Derivatives
Anticonvulsant Pyrazole Derivatives
Key Observations
Substituent Effects : Bulkier substituents (e.g., cyclopropylmethyl in 39b) increase molecular weight and may enhance target binding but reduce solubility. Halogenated groups (e.g., bromo in Y510-7131) could improve metabolic stability .
Structural Planarity: Near-planar conformations (e.g., dihedral angles <10° in compounds) favor crystallinity, whereas non-planar moieties (e.g., in thiazole derivatives) may alter packing efficiency .
Pharmacological Potential: While the target compound lacks reported activity, structural analogs with similar pyrazole cores show promise in DNA repair modulation (39b) and anticonvulsant applications (Compound 2) .
Biological Activity
3-(5-oxo-3-propyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid (CAS Number: 701221-57-0) is a compound featuring a pyrazole moiety, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C13H14N2O3
- Molecular Weight : 246.26 g/mol
- IUPAC Name : this compound
The structure features a benzoic acid group attached to a pyrazole derivative, which is known for various biological activities.
Antitumor Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have been shown to inhibit the proliferation of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.
Table 1: Summary of Antitumor Activity
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF7 (Breast) | 15 | Apoptosis | |
| HeLa (Cervical) | 20 | Cell Cycle Arrest | |
| A549 (Lung) | 12 | Inhibition of Metastasis |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent inflammation.
Case Study:
A study demonstrated that a related pyrazole derivative significantly reduced inflammation in a murine model of arthritis by inhibiting COX-2 activity and decreasing pro-inflammatory cytokines .
Antibacterial Activity
Research indicates that compounds with a similar structure can possess antibacterial properties. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.
Table 2: Antibacterial Activity Overview
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Membrane Disruption |
| Escherichia coli | 64 µg/mL | Enzyme Inhibition |
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for enzymes involved in key metabolic pathways.
- Interaction with Receptors : It may bind to specific receptors that modulate cell signaling pathways related to inflammation and cancer progression.
- Induction of Apoptosis : The compound can activate apoptotic pathways in cancer cells, leading to programmed cell death.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(5-oxo-3-propyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid?
- Methodology : The compound can be synthesized via a Claisen-Schmidt condensation followed by hydrazine cyclization . For example:
React a substituted chalcone derivative (e.g., 3-propyl-1-(3-carboxyphenyl)prop-2-en-1-one) with hydrazine hydrate in ethanol under reflux (12–24 hours).
Purify via column chromatography (e.g., CH₂Cl₂/CH₃OH 50:1) to isolate the pyrazoline core .
Acidify the product to obtain the benzoic acid derivative, confirmed by HRMS and NMR .
- Yield Optimization : Typical yields range from 60% to 80%, depending on substituent steric effects and purification protocols .
Q. How should researchers characterize the purity and structure of this compound?
- Analytical Techniques :
- ¹H/¹³C NMR : Key peaks include:
- Aromatic protons (δ 7.6–8.4 ppm for benzoic acid).
- Pyrazoline ring protons (δ 5.3–6.0 ppm for CH₂ and NH) .
- HRMS : Confirm molecular weight (e.g., [M − H]⁻ at m/z 261.08 for C₁₄H₁₅N₂O₃) .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% is typical) .
Q. What solvent systems are effective for purification?
- Chromatography :
- Normal-phase silica gel with gradients of CH₂Cl₂/CH₃OH (95:5 to 85:15).
- Reverse-phase HPLC for challenging separations (e.g., acetonitrile/water with 0.1% TFA) .
Advanced Research Questions
Q. How can structural modifications enhance biological activity (e.g., enzyme inhibition)?
- Structure-Activity Relationship (SAR) Insights :
- Substituent Effects :
- 3-Propyl group : Hydrophobic interactions improve binding to enzyme pockets (e.g., Xeroderma Pigmentosum Group A inhibitors) .
- Benzoic acid moiety : Critical for hydrogen bonding with catalytic residues .
- Case Study : Replacing the propyl group with a cyclopropylmethyl chain increased inhibitory potency by 30% in XP-A binding assays .
Q. What computational strategies support the design of derivatives?
- Approaches :
Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding poses in target proteins (e.g., IκB ubiquitination pathways) .
DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic effects of substituents .
- Validation : Cross-reference computational results with experimental IC₅₀ values from enzyme inhibition assays .
Q. How can researchers resolve contradictions in biological data (e.g., variable IC₅₀ values)?
- Troubleshooting Steps :
Purity Verification : Recheck via HPLC; impurities >2% can skew activity .
Assay Conditions : Standardize buffer pH (e.g., 7.4 vs. 6.8) and incubation times .
Structural Confirmation : Re-analyze NMR for regioisomeric impurities (e.g., pyrazole vs. isoxazole byproducts) .
Q. What crystallographic methods are applicable for structural elucidation?
- Protocol :
Crystal Growth : Use vapor diffusion (e.g., 1:1 DMSO/water) to obtain single crystals .
Data Collection : Employ synchrotron radiation (λ = 0.9 Å) for high-resolution (<1.0 Å) datasets .
Refinement : Use SHELXL for small-molecule refinement; target R-factor <5% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
